molecular formula C13H18N2O B048359 (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide CAS No. 114636-30-5

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Cat. No. B048359
M. Wt: 218.29 g/mol
InChI Key: CMSWETNAAPYFSH-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves several key steps including amidation reactions, 1,3-dipolar cycloaddition reactions, and reactions with different long-chain alkenes containing heteroatoms. These methods have been applied to generate a variety of acetamide compounds characterized by their FT-IR, 1H NMR spectra, and investigated for their physical properties and corrosion prevention efficiencies (Yıldırım & Çetin, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives often features a linearly extended conformation with an interplanar angle between the amide groups. This conformation is crucial for understanding the compound's reactivity and interactions. The structure of these compounds is confirmed through various spectroscopic methods including 1H NMR and IR spectroscopy (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions including photocyclization involving δ-hydrogen abstraction, which leads to the formation of N-substituted 4-hydroxypyrrolidin-2-ones. These reactions highlight the reactivity of the acetamide group and its potential for generating structurally diverse molecules (Hasegawa, Aoyama, & Omote, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and thermal stability, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including its role as a corrosion inhibitor or in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for understanding the behavior of acetamide derivatives in chemical reactions. Studies on the pKa values of newly synthesized acetamide derivatives help in understanding the influence of structural modifications on the compound's acidity and basicity (Duran & Canbaz, 2013).

Scientific Research Applications

Antiepileptic Drug Development

Extensive efforts are being made to address the challenges of drug-resistant epilepsy and adverse side effects associated with current medications. α-Substituted lactams and acetamides, including compounds related to (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, have shown a broad spectrum of anticonvulsant activity in animal models, including those resistant to first-line antiepileptic drugs. These compounds also exhibit an excellent safety profile, highlighting their potential as novel antiepileptic medications. The pharmacology, toxicology, and structure-activity relationships of these compounds suggest their promise in rational drug design aimed at treating epilepsy more effectively Krivoshein, 2020.

Environmental Toxicology of Acetamide Derivatives

A review of acetamide, its derivatives, and their biological effects provides insights into their environmental toxicology. This includes their commercial importance and the significant data generated over the years on the biological consequences of exposure in humans. Understanding the diverse biological responses and the type and amount of information available for these chemicals is crucial for assessing their safety and impact on health and the environment Kennedy, 2001.

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen, a related compound, through advanced oxidation processes (AOPs) sheds light on the potential environmental applications of related acetamide derivatives. This research focuses on the kinetics, mechanisms, by-products, and biotoxicity of degradation, highlighting the environmental challenges posed by pharmaceutical pollutants. Such studies inform the development of more efficient water treatment technologies to mitigate the impact of these compounds on ecosystems Qutob et al., 2022.

Antimicrobial Drug Development

The design and synthesis of benzo-fused five-membered nitrogen-containing heterocycles, including structures similar to (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, target DNA gyrase subunit B, a critical enzyme in bacterial DNA replication. These compounds exhibit potential as novel antimicrobial agents, addressing the urgent need for new treatments in light of increasing drug resistance. Molecular docking studies and antimicrobial testing against various organisms highlight the promise of these derivatives in developing effective antimicrobial therapies PatilTejaswini & Amrutkar Sunil, 2021.

Safety And Hazards

The safety and hazards associated with “(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide” are not specified in the available resources. However, safety information for related compounds can be found on resources like PubChem56.


Future Directions

The future directions for research involving “(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide” are not specified in the available resources. However, related compounds are being sold for research purposes78.


Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on “(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide”. For a more detailed analysis, it would be beneficial to consult scientific literature or a chemistry professional.


properties

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWETNAAPYFSH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

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